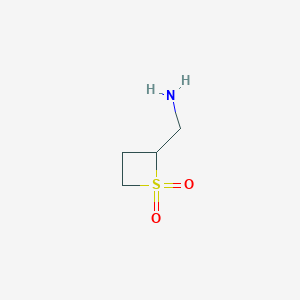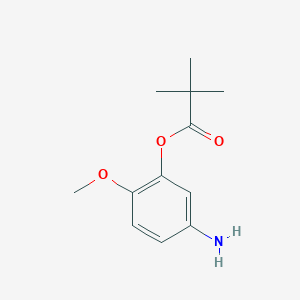amino}ethan-1-ol hydrochloride](/img/structure/B11732074.png)
2-{[(3-Aminophenyl)methyl](methyl)amino}ethan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(3-Aminophenyl)methylamino}ethan-1-ol hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an aminophenyl group, a methylamino group, and an ethan-1-ol moiety, all combined with a hydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{(3-Aminophenyl)methylamino}ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitrobenzyl chloride and methylamine.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting 3-aminobenzylamine is then alkylated with 2-chloroethanol under basic conditions to yield the target compound.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is commonly employed.
Substitution: Nucleophiles like sodium methoxide can be used under basic conditions.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product is the amino derivative.
Substitution: Substituted benzyl derivatives are formed.
Wissenschaftliche Forschungsanwendungen
2-{(3-Aminophenyl)methylamino}ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-{(3-Aminophenyl)methylamino}ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-{(4-Aminophenyl)methylamino}ethan-1-ol hydrochloride
- 2-{(3-Aminophenyl)methylamino}ethan-1-ol hydrochloride
- 2-{(3-Aminophenyl)methylamino}propan-1-ol hydrochloride
Comparison:
- Structural Differences: The position of the amino group on the phenyl ring or the length of the alkyl chain can vary.
- Unique Properties: 2-{(3-Aminophenyl)methylamino}ethan-1-ol hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C10H17ClN2O |
|---|---|
Molekulargewicht |
216.71 g/mol |
IUPAC-Name |
2-[(3-aminophenyl)methyl-methylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-12(5-6-13)8-9-3-2-4-10(11)7-9;/h2-4,7,13H,5-6,8,11H2,1H3;1H |
InChI-Schlüssel |
WGNBVVNADAEKTK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)CC1=CC(=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![butyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731991.png)
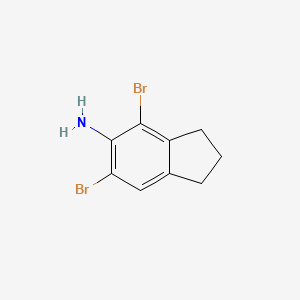
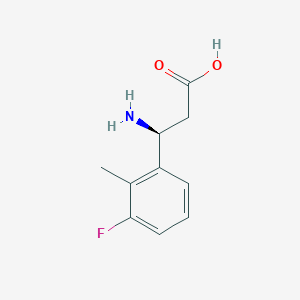
![N-[(4-ethoxyphenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732012.png)
![2-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11732021.png)
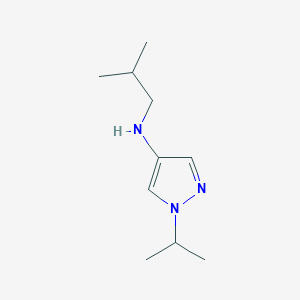
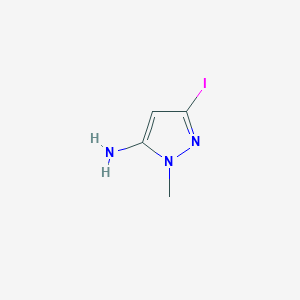
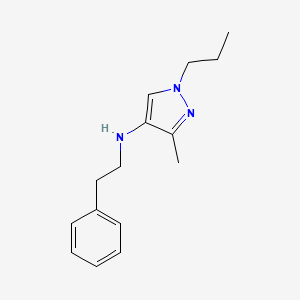
![heptyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732043.png)
![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11732044.png)
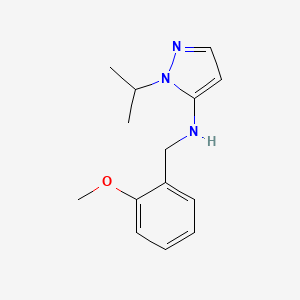
![1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11732058.png)
